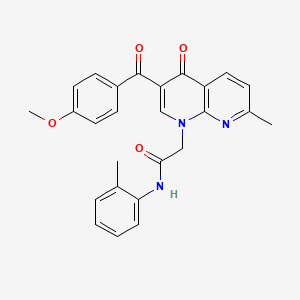

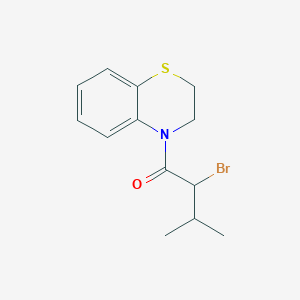

![molecular formula C20H16N2O5S B2354449 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-18-8](/img/structure/B2354449.png)

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine (MPSNO) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a member of the oxazepine family and has a molecular weight of 411.39 g/mol. MPSNO has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.

科学的研究の応用

Synthesis and Chemical Transformations

Asymmetric Alkynylation

Asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, including derivatives of 10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine, has been achieved using chiral phosphoric acid and Ag(I) catalysts. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond (Ren, Wang, & Liu, 2014).

Base-Catalyzed Intramolecular Nucleophilic Substitution

This process has been used to create dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids, demonstrating the versatility of the dibenzo[b,f][1,4]oxazepine framework in synthetic chemistry (Samet et al., 2006).

Ring-Forming Cascade En Route to Carbonic Anhydrase Inhibitors

Utilizing unprotected primary sulfonamide groups in 4-Chloro-3-nitrobenzenesulfonamide, researchers have synthesized [1,4]oxazepine-based primary sulfonamides. These compounds show strong inhibition of human carbonic anhydrases, highlighting a dual role of the primary sulfonamide functionality (Sapegin et al., 2018).

Advances in Synthesis Methods

- Recent Synthetic Protocols: A review of recent methods for synthesizing dibenzo[b,f][1,4]oxazepine (DBO) derivatives has highlighted various innovative approaches, including cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences. These methods are vital for developing DBO derivatives of pharmacological interest (Zaware & Ohlmeyer, 2015).

Biomedical Applications

- Carbonic Anhydrase Inhibition: [1,4]Oxazepine-based primary sulfonamides, derived from 4-Chloro-3-nitrobenzenesulfonamide, have been identified as potent inhibitors of carbonic anhydrases. This discovery underscores the potential therapeutic applications of such compounds in treating conditions where carbonic anhydrase activity is implicated (Sapegin et al., 2018).

特性

IUPAC Name |

5-(4-methylphenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5S/c1-14-6-9-17(10-7-14)28(25,26)21-13-15-12-16(22(23)24)8-11-19(15)27-20-5-3-2-4-18(20)21/h2-12H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDGVNWWGUHENK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

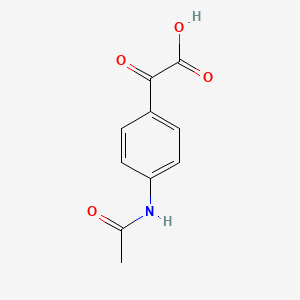

![3-(4-fluorophenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2354369.png)

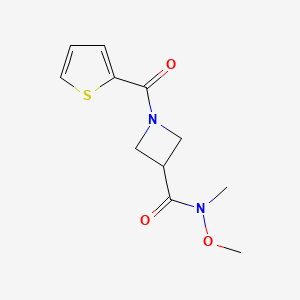

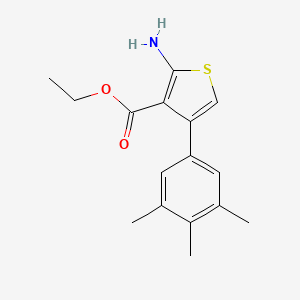

![2-methyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B2354372.png)

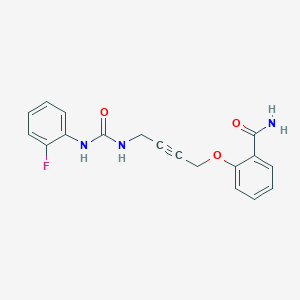

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2354373.png)

![3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B2354381.png)

![N-(1-cyanocyclohexyl)-2-{[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2354383.png)

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2354384.png)

![[(5-Methyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B2354387.png)

![2-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2354389.png)